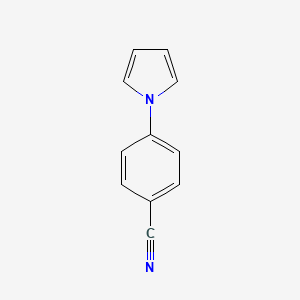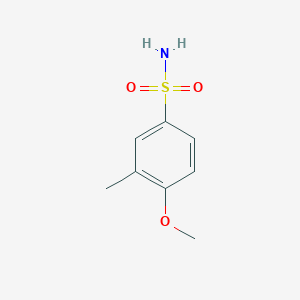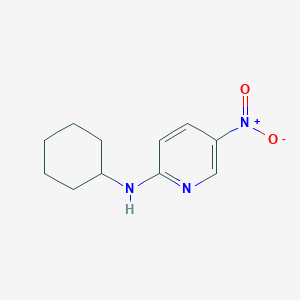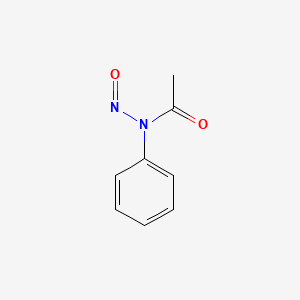
4-(1H-Pyrrol-1-yl)benzonitrile
Vue d'ensemble
Description
4-(1H-Pyrrol-1-yl)benzonitrile is an organic compound that belongs to the class of pyrrole derivatives It is characterized by a pyrrole ring attached to a benzonitrile moiety
Applications De Recherche Scientifique
4-(1H-Pyrrol-1-yl)benzonitrile has been studied for its applications in several scientific fields:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in other therapeutic areas.
Industry: It is used in the development of materials with unique electronic properties, such as organic semiconductors and light-emitting diodes .
Mécanisme D'action
Target of Action
Pyrrole derivatives, to which 4-(1h-pyrrol-1-yl)benzonitrile belongs, have been known to interact with various targets such as dihydrofolate reductase, tyrosine kinase, cyclin-dependent kinases, and adenosine receptors .
Mode of Action
It’s known that pyrrole derivatives can inhibit the activity of their targets, leading to various downstream effects . For instance, inhibition of dihydrofolate reductase can interfere with DNA synthesis and cell division, while inhibition of tyrosine kinase can disrupt signal transduction pathways .
Biochemical Pathways
Based on the known targets of pyrrole derivatives, it can be inferred that this compound may affect pathways related to dna synthesis, cell division, and signal transduction .
Result of Action
Given that pyrrole derivatives can inhibit various targets such as dihydrofolate reductase and tyrosine kinase, it can be inferred that this compound may have potential anticancer properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s fluorescence spectrum in an argon matrix is excitation-wavelength-dependent . This suggests that the compound’s action could be influenced by the light conditions in its environment. Moreover, safety data sheets indicate that the compound should be used only outdoors or in a well-ventilated area , suggesting that air circulation could affect its stability and efficacy.
Analyse Biochimique
Biochemical Properties
4-(1H-Pyrrol-1-yl)benzonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. For instance, it may interact with cytochrome P450 enzymes, influencing their metabolic activities. Additionally, this compound can form complexes with proteins, altering their structural conformation and affecting their biological activity .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling events. Furthermore, this compound can affect the expression of specific genes, either upregulating or downregulating their transcription. These changes in gene expression can subsequently impact cellular metabolism, altering the production and utilization of metabolic intermediates .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Alternatively, this compound can activate enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of this compound can vary over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. In vitro studies have shown that this compound can remain stable under certain conditions, maintaining its biological activity over extended periods. It may also undergo degradation, leading to the formation of metabolites with different biological properties. Long-term exposure to this compound can result in cumulative effects on cellular function, potentially altering cell viability and proliferation .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, it may exhibit minimal toxicity and exert specific biological effects, such as modulating enzyme activity or gene expression. At higher doses, this compound can induce toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. It is crucial to determine the appropriate dosage range to achieve the desired effects while minimizing adverse outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. It can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may have different biological activities. For instance, cytochrome P450 enzymes can catalyze the oxidation of this compound, producing hydroxylated derivatives. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, enhancing their solubility and facilitating their excretion .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving membrane transporters such as solute carriers. Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary, depending on factors such as tissue perfusion and the presence of specific binding sites .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it can be directed to the nucleus, where it may interact with transcription factors and influence gene expression. Alternatively, this compound can localize to the mitochondria, affecting mitochondrial function and cellular energy metabolism. The subcellular distribution of this compound is crucial for understanding its precise biological effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Pyrrol-1-yl)benzonitrile typically involves the reaction of 1,4-phenylenediamine with chloroacetone to form 1,4-bis[(2-oxopropyl)amino]benzene. This intermediate is then reacted with dimethylformamide dimethylacetal or triethyl orthoformate and an active methylene nitrile, an active methylene ketone, or an ylidene-malononitrile to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1H-Pyrrol-1-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed
Oxidation: Pyrrole oxides.
Reduction: Amino derivatives.
Substitution: Various substituted pyrrole derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenylpyrrole: Similar structure but with a phenyl group instead of a benzonitrile moiety.
4-(Pyrrolidin-1-yl)benzonitrile: Contains a pyrrolidine ring instead of a pyrrole ring.
Pyrrole derivatives: Various derivatives with different substituents on the pyrrole ring.
Uniqueness
4-(1H-Pyrrol-1-yl)benzonitrile is unique due to the presence of both a pyrrole ring and a benzonitrile moiety, which imparts distinct electronic properties. This combination makes it valuable for applications in materials science and medicinal chemistry .
Propriétés
IUPAC Name |
4-pyrrol-1-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c12-9-10-3-5-11(6-4-10)13-7-1-2-8-13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVSZRKKRHNDOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70177915 | |
| Record name | 4-(1H-Pyrrol-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70177915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23351-07-7 | |
| Record name | 4-(1H-Pyrrol-1-yl)benzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023351077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 23351-07-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116795 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(1H-Pyrrol-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70177915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1H-PYRROL-1-YL)BENZONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/379R1YD2SG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What causes PBN to exhibit dual fluorescence?
A: PBN's dual fluorescence arises from the interplay between its locally excited (LE) and charge transfer (CT) states. In weakly polar environments, excitation initially populates the bright S2 state (ππ*) . From here, it can relax and emit from the LE state, resulting in a higher energy, blue-shifted emission. Alternatively, it can undergo internal conversion to the dark S1 state (LE) and subsequently emit, leading to a lower energy, red-shifted emission .
Q2: How does solvent polarity affect PBN's fluorescence?
A: Solvent polarity plays a crucial role in dictating which excited state dominates the emission process. In polar solvents, the CT state (S3) is stabilized, becoming energetically accessible. This stabilization effectively removes the barrier along the twisting coordinate, allowing for population of the twisted CT state minimum. Consequently, emission from the CT state becomes the dominant pathway, resulting in a red-shifted fluorescence .
Q3: Does the presence of acetonitrile (AN) always lead to dual fluorescence in PBN?
A: Not necessarily. While PBN exhibits dual fluorescence in solutions containing acetonitrile, this behavior is not solely due to AN's presence. Studies on PBN/AN clusters in supersonic jets show that CT emission only becomes prominent when at least four AN molecules are clustered around a single PBN molecule . This suggests a critical role of specific solvent interactions, possibly related to stabilizing the CT state, in enabling dual fluorescence.
Q4: What insights do cryogenic matrix studies offer about PBN's excited states?
A: Cryogenic matrix studies, particularly in argon matrices, provide valuable information about PBN's excited states. These studies reveal that direct excitation of the CT band is possible, evidenced by the presence of CT emission even at long excitation wavelengths . Additionally, comparing the LE emission in the matrix to gas-phase spectra reveals a blue shift, suggesting that the dipole moment of the LE state is smaller than that of the ground state .
Q5: How does PBN's behavior in cryogenic matrices differ from that of a similar molecule, N-phenylpyrrole (PP)?
A: While both PBN and PP exhibit solvent-dependent fluorescence, their behavior in cryogenic matrices reveals key differences. Adding acetonitrile to an argon matrix containing PP leads to the emergence of two distinct emission bands. In contrast, PBN's fluorescence spectrum remains largely unchanged upon AN addition . This difference highlights the impact of structural modifications on the photophysical properties and emphasizes the importance of specific solvent interactions in these systems.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine](/img/structure/B1347552.png)










